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molecular formula C8H7NOS B2641378 4-(Methylsulfinyl)benzonitrile CAS No. 97474-48-1

4-(Methylsulfinyl)benzonitrile

Cat. No. B2641378
M. Wt: 165.21
InChI Key: ZKFYBOCMRDEHJS-UHFFFAOYSA-N
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Patent
US05140026

Procedure details

A stirred solution of 4-(methylthio)benzonitrile (Aldrich Chemical Co.) (36 mmol) in methylene chloride (50 mL) at -78° C. is treated dropwise with a slurry of m-chloroperbenzoic acid (36 mmol) in 50 mL of methylene chloride over a period of 30 minutes. The mixture is stirred an additional hour at -78° C. and then allowed to warm to room temperature. The reaction mixture is washed with 3N sodium hydroxide solution (50 mL), dried (magnesium sulfate) and concentrated at reduced pressure to obtain the title compound.
Quantity
36 mmol
Type
reactant
Reaction Step One
Quantity
36 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.ClC1C=CC=C(C(OO)=[O:19])C=1>C(Cl)Cl>[CH3:1][S:2]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1)=[O:19]

Inputs

Step One
Name
Quantity
36 mmol
Type
reactant
Smiles
CSC1=CC=C(C#N)C=C1
Name
Quantity
36 mmol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred an additional hour at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WASH
Type
WASH
Details
The reaction mixture is washed with 3N sodium hydroxide solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CS(=O)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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